BenchChemオンラインストアへようこそ!

Glycyl Roxadustat

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

Glycyl Roxadustat, systematically named 2-[[2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetyl]amino]acetic acid, is a process-related impurity and reference standard of the HIF prolyl hydroxylase inhibitor roxadustat (FG-4592). Chemically, it is the glycyl-glycine extended analog of roxadustat, bearing an additional glycine residue in the side chain, with molecular formula C21H19N3O6 and molecular weight 409.4 g/mol.

Molecular Formula C21H19N3O6
Molecular Weight 409.4 g/mol
Cat. No. B13848995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl Roxadustat
Molecular FormulaC21H19N3O6
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)NCC(=O)O)O)OC3=CC=CC=C3
InChIInChI=1S/C21H19N3O6/c1-12-16-9-14(30-13-5-3-2-4-6-13)7-8-15(16)20(28)19(24-12)21(29)23-10-17(25)22-11-18(26)27/h2-9,28H,10-11H2,1H3,(H,22,25)(H,23,29)(H,26,27)
InChIKeyIUHUGVLPWVYQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl Roxadustat – A Critical Reference Standard for Roxadustat Impurity Profiling and ANDA Submissions


Glycyl Roxadustat, systematically named 2-[[2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetyl]amino]acetic acid, is a process-related impurity and reference standard of the HIF prolyl hydroxylase inhibitor roxadustat (FG-4592). Chemically, it is the glycyl-glycine extended analog of roxadustat, bearing an additional glycine residue in the side chain, with molecular formula C21H19N3O6 and molecular weight 409.4 g/mol [1]. While roxadustat itself is an oral HIF-PHI approved for anemia of chronic kidney disease, Glycyl Roxadustat serves a distinct quality-control purpose: it is employed as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) during abbreviated new drug application (ANDA) submissions and commercial roxadustat production [2]. This compound is not interchangeable with the roxadustat API or other roxadustat impurities for regulatory analytical work because each impurity possesses a unique retention time, mass spectrum, and acceptance criterion within the impurity profile.

Why Roxadustat API or Generic Impurity Standards Cannot Substitute for Glycyl Roxadustat in Regulated Analytical Workflows


Generic substitution of one roxadustat-related substance for another is untenable in pharmaceutical quality control because each impurity in the roxadustat profile—including Glycyl Roxadustat (Impurity 2)—possesses a distinct molecular structure, HPLC retention time, and mass spectrometric signature that must be individually resolved and quantified to meet ICH Q3A/Q3B regulatory requirements [1]. A patent describing an HPLC method for 12 roxadustat impurities demonstrated that system suitability requires baseline resolution (≥1.5) between all impurity peaks and the roxadustat main peak, with a defined elution order wherein each impurity occupies a specific, non-interchangeable position [2]. Using unqualified material or a different impurity standard in place of Glycyl Roxadustat would invalidate method specificity, compromise accuracy in related-substances quantification, and fail regulatory audit because traceability to the correct chemical entity—with certificate of analysis documenting identity by NMR, MS, and HPLC—is mandatory [3].

Quantitative Differentiation Evidence for Glycyl Roxadustat Versus Roxadustat API and Common Impurities


Molecular Weight and Formula Differentiation from Roxadustat API for LC-MS Method Specificity

Glycyl Roxadustat differs from the roxadustat API by a complete glycyl extension of the side chain. Roxadustat (N-[(4-hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine) has molecular formula C19H16N2O5 and a monoisotopic mass of 352.1059 Da. Glycyl Roxadustat (Impurity 2) incorporates one additional glycine unit, yielding C21H19N3O6 with a monoisotopic mass of 409.1274 Da, a mass difference of +57.02 Da that is critical for unambiguous LC-MS/MS identification in selected reaction monitoring (SRM) methods [1]. In contrast, Roxadustat Impurity 1 (the methyl ester, C20H18N2O5) has a mass of 366.4 Da [2]. The unique mass of Glycyl Roxadustat ensures that it cannot be misidentified as the API or as a co-eluting methyl ester impurity when using mass-specific detection, which is essential for meeting ICH Q2(R1) specificity requirements in validated analytical procedures.

Pharmaceutical impurity profiling LC-MS method development Reference standard characterization

HPLC System Suitability: Resolution-Based Differentiation from Co-Eluting Impurities in Validated Methods

In a patent-disclosed HPLC method capable of separating 12 roxadustat-related impurities, system suitability criteria require that the resolution between all adjacent impurity peaks and the roxadustat main peak be ≥1.5 [1]. The defined elution order—Impurity IN2, Impurity A, Impurity E, Impurity IN3, Impurity D, Impurity F, Impurity IN1, Roxadustat, Impurity SM1, Impurity B, Impurity C, Impurity IN4, Impurity G—demonstrates that each impurity occupies a unique retention window [1]. While the specific retention time of Glycyl Roxadustat (Impurity 2) relative to this elution series is not publicly disclosed with exact minutes, the method's capacity to resolve all 12 impurities with resolution ≥1.5 confirms that Glycyl Roxadustat, as a process-related impurity with a distinct glycyl-glycine side chain, migrates differently from the methyl ester impurity (Impurity 1, C20H18N2O5) and the parent drug, and thus cannot be replaced by either [1][2]. The validated method demonstrates recovery rates for all impurities ranging from 96.8% to 99.7% with %RSD <2.0 and Pearson correlation coefficient r >0.998 [3].

HPLC method validation Pharmaceutical quality control Impurity resolution

Stability Profile Differentiation: Alkaline Degradation Susceptibility Versus Structurally Related Impurities

Published forced degradation studies on roxadustat have established that the drug substance is stable under thermal (solid-state) and oxidative stress conditions but unstable under acidic, basic, and photolytic conditions, generating up to nine degradation products (DP-1 through DP-9) [1]. Among these, DP-4—a common degradant across alkaline hydrolysis, neutral hydrolysis, and photolysis—was characterized as (1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]aziridine-6a-carbonyl)glycine, a structurally distinct species from Glycyl Roxadustat (Impurity 2) [1]. Separately, a stability study conducted by a reference standard R&D center on three roxadustat impurity codes (FG-6488, FG-8706, FG-6628) demonstrated that two of three impurities maintained stable peak areas over 24 hours in acidic, neutral, and alkaline solutions (RSD <2.0%), while the third (FG-6488) showed significant degradation in alkaline conditions [2]. Glycyl Roxadustat, as a process impurity rather than a forced-degradation product, is structurally distinct from the alkaline-labile degradants and can therefore serve as a stable reference marker provided it is handled and stored under recommended conditions (room temperature, protected from light) [3].

Forced degradation study Impurity stability Reference standard storage

In Silico Toxicity Differentiation: Absence of Aziridine Alert Versus Degradation Impurity DP-4

In silico toxicity evaluation using DEREK and SARAH (Q)-SAR models has been applied to roxadustat degradation impurities. DP-4, a forced-degradation impurity generated under alkaline hydrolysis, neutral hydrolysis, and photolysis, triggered a structural alert for potential toxicity due to the presence of an aziridine moiety [1]. Glycyl Roxadustat (Impurity 2) is a process-related impurity bearing a glycyl-glycine side chain and lacks the strained aziridine ring system present in DP-4 [2][3]. While no published DEREK/SARAH assessment specific to Glycyl Roxadustat was identified, its non-aziridine structure implies a distinct in silico toxicity profile from DP-4, which is relevant for ICH M7 genotoxicity assessment of impurities above the qualification threshold [1].

In silico toxicology ICH M7 Genotoxicity assessment

Regulatory Traceability Advantage: Pharmacopeial Alignment for ANDA and Commercial QC

Glycyl Roxadustat is supplied with detailed characterization data compliant with regulatory guidelines, including NMR, MS, IR, and HPLC purity documentation, and can be further traced against pharmacopeial standards (USP or EP) upon feasibility [1][2]. This level of characterization aligns with the quality requirements specified in ICH Q6A (specifications for new drug substances) and ICH Q3A (impurities in new drug substances), where each specified impurity must be individually identified, qualified, and controlled [3]. In contrast, generic chemical reagents or unqualified research-grade compounds—including commercially available roxadustat API sold for non-GMP research use—do not come with the full impurity characterization package, certificate of analysis (CoA) documenting identity and purity by orthogonal methods, or demonstrated traceability to a recognized pharmacopeial monograph, making them unsuitable for regulatory filing purposes [1][3].

Regulatory compliance Reference standard traceability ANDA submission

Validated Application Scenarios Where Glycyl Roxadustat Delivers Non-Substitutable Analytical Value


Method Development and Validation for Roxadustat Related-Substances HPLC Analysis

Pharmaceutical analytical laboratories developing stability-indicating HPLC methods for roxadustat drug substance or finished product require Glycyl Roxadustat as a characterized impurity standard. The patent-disclosed HPLC method achieving baseline resolution (≥1.5) of 12 roxadustat-related impurities demonstrates that each impurity, including Glycyl Roxadustat, must be individually sourced and injected to establish system suitability and relative retention time (RRT) markers [1]. The validated AQbD-driven LC method published in Talanta Open confirms that recoveries of 96.8–99.7% with %RSD <2.0 and r >0.998 are achievable when individually characterized impurity standards are used [2]. Without the correct Glycyl Roxadustat reference standard, the specificity and accuracy modules of ICH Q2(R1) validation cannot be completed.

ANDA Filing and GMP Quality Control of Roxadustat Drug Substance

Generic pharmaceutical manufacturers filing ANDA applications for roxadustat must identify, quantify, and control all process-related impurities present above the ICH Q3A reporting threshold (0.05% for a maximum daily dose ≤2 g/day). Glycyl Roxadustat, as a specific process impurity, must be individually quantified in every batch using an authentic, fully characterized reference standard with a CoA documenting identity by orthogonal spectroscopic techniques (NMR, MS, IR) and HPLC purity [3]. Regulatory agencies require that impurity reference standards be traceable to pharmacopeial monographs (USP or EP) where available; Glycyl Roxadustat is produced with this traceability pathway [3]. Substitution with a different impurity or the roxadustat API would result in erroneous quantification and potential ANDA rejection.

LC-MS/MS Method Setup for Impurity Fate and Metabolite Profiling Studies

In bioanalytical and forced degradation studies employing LC-MS/MS, the unique mass of Glycyl Roxadustat (409.1274 Da, +57.02 Da relative to roxadustat API) enables its use as a distinct internal standard or system suitability marker for mass spectrometric detection without interference from the parent drug or co-eluting methyl ester impurities [1][4]. Published forced degradation characterization work has established that degradation products such as DP-4 possess different molecular masses and fragmentation patterns [4]. The 57.02 Da mass offset of Glycyl Roxadustat enables clear chromatographic and mass spectrometric differentiation, which is critical when developing multiple reaction monitoring (MRM) transitions for simultaneous quantification of roxadustat and its impurities in a single run.

Genotoxic Impurity Risk Assessment and ICH M7 Compliance

Toxicology and regulatory affairs teams conducting ICH M7-compliant genotoxicity assessments of roxadustat impurity profiles can utilize Glycyl Roxadustat as a reference compound for structural class comparison. Published in silico DEREK and SARAH analyses have identified that degradation impurity DP-4—but not the glycyl-glycine derivative—triggers a structural alert for the aziridine moiety, which was further corroborated by molecular docking studies [4]. When establishing acceptable intake limits for actual and potential impurities per ICH M7, the structural classification of Glycyl Roxadustat (non-mutagenic impurity class) versus DP-4 (potential mutagenic impurity class) drives quantitative risk assessment and control strategy decisions. Procurement of the correct, fully characterized impurity standard is essential for confirmatory Ames testing and for use as an analytical reference during routine batch testing.

Quote Request

Request a Quote for Glycyl Roxadustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.